molecular formula C6H10ClF2NO2 B2671193 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride CAS No. 2231672-83-4

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride

Cat. No.: B2671193
CAS No.: 2231672-83-4
M. Wt: 201.6
InChI Key: WQEJKUPAXINKOO-UHFFFAOYSA-N
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Description

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride is a chemical compound with the molecular formula C6H10ClF2NO2 It is a white solid at room temperature and is known for its unique structural features, including a cyclobutyl ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination and Acetic Acid Formation:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclobutyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid
  • 2-Amino-2-(3,3-difluorocyclobutyl)propionic acid
  • 2-Amino-2-(3,3-difluorocyclobutyl)butyric acid

Uniqueness

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride is unique due to its specific structural features, such as the presence of a cyclobutyl ring with two fluorine atoms and an amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEJKUPAXINKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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